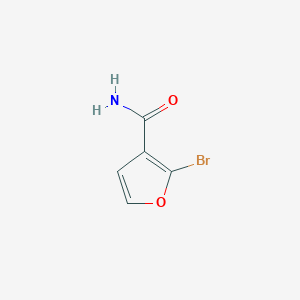
2-Bromofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromofuran-3-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by a bromine atom attached to the second position of the furan ring and a carboxamide group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromofuran-3-carboxamide can be synthesized through several methods. One common approach involves the bromination of furan-3-carboxamide. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the second position of the furan ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromofuran-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-3-carboxylic acid derivatives, while reduction reactions can modify the carboxamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Various substituted furan derivatives.
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Reduced amide derivatives.
Coupling: Complex furan-containing structures.
Applications De Recherche Scientifique
2-Bromofuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and molecular interactions.
Industrial Applications: The compound’s derivatives are explored for their antimicrobial and antifungal activities.
Mécanisme D'action
The mechanism of action of 2-Bromofuran-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The furan ring and carboxamide group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Furan-3-carboxamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromofuran-2-carboxamide: Bromine atom is positioned differently, affecting its reactivity and applications.
Uniqueness
2-Bromofuran-3-carboxamide is unique due to the specific positioning of the bromine atom and carboxamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields.
Propriétés
Formule moléculaire |
C5H4BrNO2 |
|---|---|
Poids moléculaire |
189.99 g/mol |
Nom IUPAC |
2-bromofuran-3-carboxamide |
InChI |
InChI=1S/C5H4BrNO2/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8) |
Clé InChI |
HUDPCSVUNKHVHB-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1C(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















